molecular formula C7H9ClN2O2S B2372122 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2028841-31-6

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2372122
CAS No.: 2028841-31-6
M. Wt: 220.67
InChI Key: YGFCRYAHUYQBHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing and reducing agents may be used for redox reactions .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives and other substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Properties

IUPAC Name

4-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFCRYAHUYQBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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